![molecular formula C19H22N2O2 B244006 N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide, also known as NPP, is a synthetic compound that is commonly used in scientific research for its unique properties. This compound belongs to the class of amides and is known for its ability to interact with various biological systems. In
Wirkmechanismus
The mechanism of action of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide is not fully understood. However, it is believed that N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide interacts with various receptors in the body, including the opioid receptors and the cannabinoid receptors. This interaction leads to the activation of various signaling pathways, which ultimately result in the pharmacological effects of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide.
Biochemical and Physiological Effects
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has also been shown to have anticonvulsant properties and can reduce seizure activity in animal models. Additionally, N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in lab experiments is its ability to interact with various biological systems. This makes it a valuable tool for studying the pharmacology of various drugs and their effects on the body. However, one limitation of using N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide to avoid any adverse effects.
Zukünftige Richtungen
There are many future directions for the use of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide can also be used to study the pharmacology of various drugs and their effects on the body. Additionally, N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide can be used to study the mechanisms of various biological processes, such as pain and inflammation. Further research is needed to fully understand the potential applications of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide in scientific research.
Conclusion
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide is a synthetic compound that has been extensively used in scientific research for its unique properties. It has various pharmacological effects and has been used in the development of new drugs for the treatment of various diseases. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide interacts with various receptors in the body, leading to the activation of various signaling pathways and ultimately resulting in its pharmacological effects. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has many potential applications in scientific research, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide involves the reaction of 4-aminobenzophenone with phenylacetyl chloride in the presence of a base. The resulting compound is then reacted with pentanoyl chloride to produce N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide. The purity of N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has been extensively used in scientific research due to its ability to interact with biological systems. It has been shown to have various pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C19H22N2O2 |
---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-[(2-phenylacetyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-9-18(22)20-16-10-12-17(13-11-16)21-19(23)14-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
UHXPAHDPJVAWGB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.